molecular formula C29H25N3O5 B12027563 1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate CAS No. 767335-92-2

1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate

Katalognummer: B12027563
CAS-Nummer: 767335-92-2
Molekulargewicht: 495.5 g/mol
InChI-Schlüssel: ANFTYMNHXDXKRC-UXHLAJHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethoxyanilino group, a naphthyl group, and a methylbenzoate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different scientific domains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 2-naphthyl 4-methylbenzoate under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

767335-92-2

Molekularformel

C29H25N3O5

Molekulargewicht

495.5 g/mol

IUPAC-Name

[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C29H25N3O5/c1-3-36-23-15-13-22(14-16-23)31-27(33)28(34)32-30-18-25-24-7-5-4-6-20(24)12-17-26(25)37-29(35)21-10-8-19(2)9-11-21/h4-18H,3H2,1-2H3,(H,31,33)(H,32,34)/b30-18+

InChI-Schlüssel

ANFTYMNHXDXKRC-UXHLAJHPSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.